9,10-Bis(2,2-diphenylvinyl)anthracene
Overview
Description
9,10-Bis(2,2-diphenylvinyl)anthracene is an organic compound known for its unique luminescent properties. This compound is characterized by its butterfly-like structure, which plays a crucial role in its ability to form unique aggregation structures. These structures are highly beneficial for fluorescence emission, resulting in high-performance amplified spontaneous emission and electroluminescence .
Preparation Methods
The synthesis of 9,10-Bis(2,2-diphenylvinyl)anthracene typically involves the use of drop-casting to fabricate single-crystal nanowires. These nanowires can be used as Fabry–Perot-type resonators with a lasing threshold of 49.4 μJ/cm² . Additionally, the emulsion self-assembly method can be employed to dope this compound molecules into external polymer Whispering-Gallery-Mode-type resonators, resulting in a much lower lasing threshold of 9.04 μJ/cm² .
Chemical Reactions Analysis
9,10-Bis(2,2-diphenylvinyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Suzuki/Sonogashira cross-coupling reactions, which are employed to synthesize anthracene-based derivatives . The major products formed from these reactions include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene .
Scientific Research Applications
9,10-Bis(2,2-diphenylvinyl)anthracene has a wide range of scientific research applications. It is used as a gain medium in micronano lasers due to its excellent aggregated luminescence properties . This compound is also utilized in the fabrication of single-crystal nanowires and polystyrene microspheres, which exhibit low lasing thresholds . Additionally, this compound is employed in cell imaging applications due to its aggregation-induced emission properties .
Mechanism of Action
The butterfly-like structure of 9,10-Bis(2,2-diphenylvinyl)anthracene is the key feature that forms its unique aggregation structure. This stacking mode is highly beneficial for fluorescence emission, resulting in high-performance amplified spontaneous emission and electroluminescence . The restriction of intramolecular rotation mechanism is critical for the aggregation-induced emission phenomenon observed in this compound .
Comparison with Similar Compounds
9,10-Bis(2,2-diphenylvinyl)anthracene can be compared with other anthracene-based derivatives such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene . These compounds exhibit high thermal stability and blue emission with high quantum yields . the unique butterfly-like structure of this compound sets it apart, making it highly beneficial for fluorescence emission and electroluminescence .
Properties
IUPAC Name |
9,10-bis(2,2-diphenylethenyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-5-17-31(18-6-1)39(32-19-7-2-8-20-32)29-41-35-25-13-15-27-37(35)42(38-28-16-14-26-36(38)41)30-40(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGKFGLSYHBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629154 | |
Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683227-80-7 | |
Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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